

A Comprehensive Spectroscopic Analysis of (S)-tert-Butyl but-3-yn-2-ylcarbamate

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Compound of Interest

Compound Name: (S)-Tert-butyl but-3-YN-2-ylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the chiral building block, **(S)-tert-butyl but-3-yn-2-ylcarbamate**. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. The data is compiled from established spectroscopic principles and analysis of structurally related compounds.

Chemical Structure and Properties

(S)-tert-butyl but-3-yn-2-ylcarbamate is a carbamate-protected amino alkyne, a versatile intermediate in organic synthesis.

- IUPAC Name: tert-butyl ((S)-1-methylprop-2-yn-1-yl)carbamate
- CAS Number: 118080-79-8[\[1\]](#)
- Molecular Formula: C₉H₁₅NO₂[\[1\]](#)
- Molecular Weight: 169.22 g/mol [\[2\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-tert-butyl but-3-yn-2-ylcarbamate**. These predictions are based on the compound's structure and typical spectroscopic values for its functional groups.^{[3][4]}

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5 - 5.0	Broad Singlet	1H	N-H
~4.2 - 4.4	Multiplet	1H	CH-NHBoc
~2.2 - 2.4	Doublet	1H	C≡C-H
~1.45	Singlet	9H	C(CH ₃) ₃
~1.3 - 1.4	Doublet	3H	CH ₃ -CH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~155	C=O (Carbamate)
~82	C≡C-H
~80	O-C(CH ₃) ₃
~72	C≡C-H
~40	CH-NHBoc
~28	O-C(CH ₃) ₃
~21	CH ₃ -CH

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	N-H Stretch
~3270 - 3330	Strong, Narrow	≡C-H Stretch[3][4]
~2980 - 2960	Medium	C-H Stretch (sp ³)
~2100 - 2260	Weak	C≡C Stretch[3][4]
~1680 - 1710	Strong	C=O Stretch (Carbamate)
~1510 - 1540	Medium	N-H Bend
~1160 - 1250	Strong	C-O Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion
170.1	[M+H] ⁺
114.1	[M+H - C ₄ H ₈] ⁺ or [M+H - 56] ⁺
97.1	[M+H - C ₄ H ₉ O ₂] ⁺ or [M+H - 101] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **(S)-tert-butyl but-3-yn-2-ylcarbamate**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[5]
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer equipped with a proton/carbon dual probe.[6]

- ^1H NMR Acquisition:
 - Tune and shim the probe for the specific sample to achieve optimal magnetic field homogeneity.[7]
 - Acquire a one-dimensional proton spectrum using standard parameters. A typical experiment would involve a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the carbon channel.
 - Acquire a proton-decoupled ^{13}C spectrum. A typical experiment would use a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.[8]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.[9]
 - Solution: Alternatively, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl_4 , CS_2) and place the solution in a liquid IR cell.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).

- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

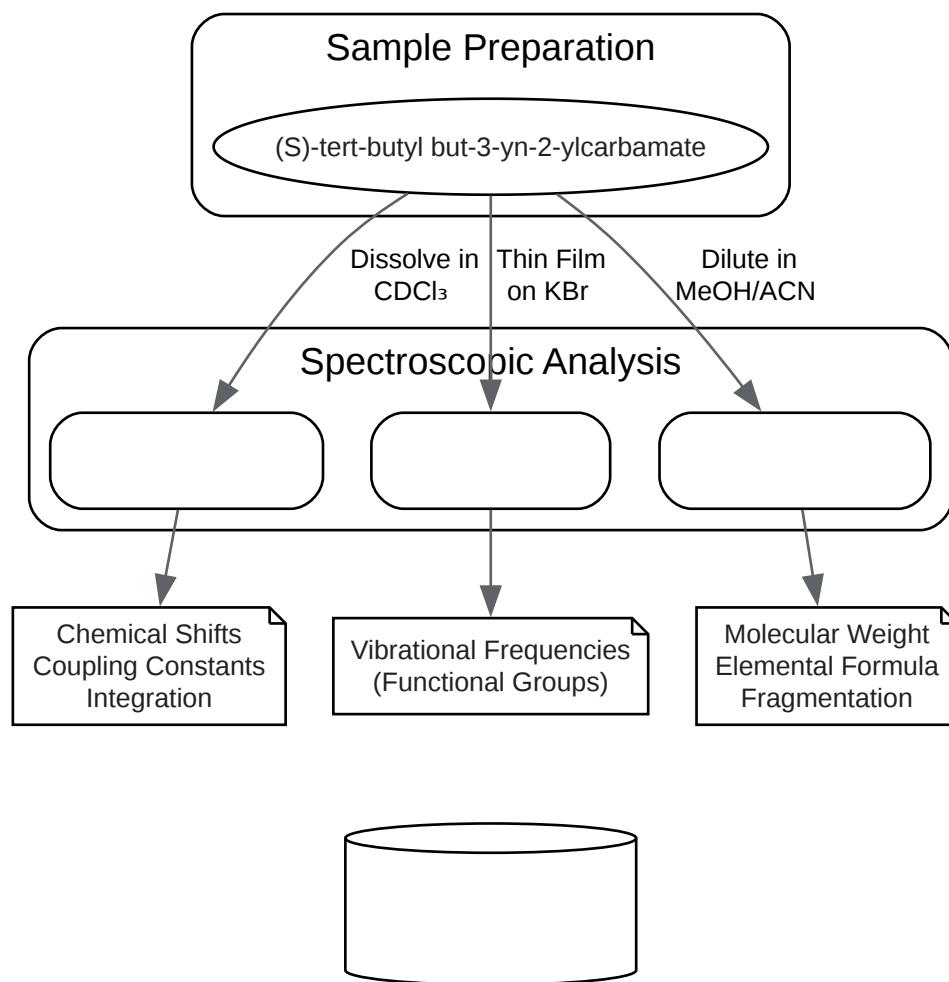
3.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 $\mu\text{g/mL}$) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.[10]
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[11]
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecular ion ($[\text{M}+\text{H}]^+$) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of **(S)-tert-butyl but-3-yn-2-ylcarbamate**.

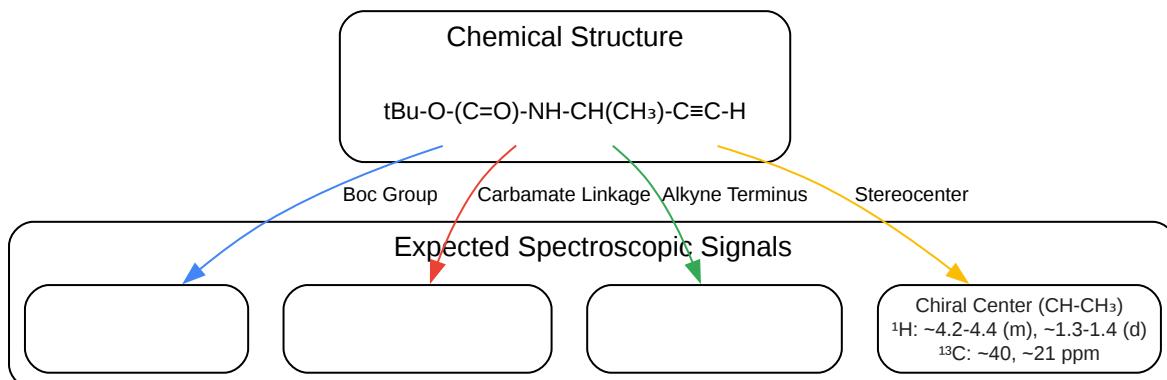


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Caption: Workflow for Spectroscopic Characterization.

Diagram 2: Key Structural Fragments and Expected Signals

This diagram highlights the key functional groups within the molecule and correlates them to their expected primary spectroscopic signals.



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